A Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-(5-Bromo-2-nitrophenyl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is fundamental to the synthesis of novel therapeutic agents. Benzeneacetic acid derivatives, in particular, represent a privileged scaffold due to their structural resemblance to endogenous molecules and their synthetic tractability. This guide provides an in-depth technical overview of Benzeneacetic acid, 2-bromo-5-nitro- , a trifunctional building block with significant potential for medicinal chemistry. For clarity and based on available data, this guide will focus on the specific isomer 2-(5-Bromo-2-nitrophenyl)acetic acid (CAS No. 124840-61-5).
The compound's architecture, featuring a carboxylic acid, an aryl bromide, and a nitro group, offers three distinct and orthogonal points for chemical modification. This versatility allows researchers to systematically explore chemical space, optimize pharmacokinetic properties, and develop structure-activity relationships (SAR). This document will detail the compound's chemical and physical properties, provide a plausible synthetic route and characterization workflow, explore its reactivity, and discuss its applications as a strategic intermediate in the synthesis of complex molecules and potential pharmaceutical candidates.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its application in research. These parameters influence reaction conditions, purification strategies, and formulation development.
Table 1: Chemical Identifiers for 2-(5-Bromo-2-nitrophenyl)acetic acid
| Identifier | Value | Source(s) |
| CAS Number | 124840-61-5 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| IUPAC Name | 2-(5-Bromo-2-nitrophenyl)acetic acid | |
| Synonyms | (5-bromo-2-nitrophenyl)acetic acid | |
| InChI Key | ZKKCLKYKTRUIKW-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature | [1] |
Note: Experimental data for properties such as melting point, pKa, and solubility are not consistently available in the provided search results. These values would typically be determined experimentally during initial characterization.
Spectroscopic Profile
Spectroscopic analysis is non-negotiable for the unambiguous confirmation of a chemical structure and the assessment of its purity. The following sections describe the expected spectral characteristics of 2-(5-Bromo-2-nitrophenyl)acetic acid.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment of hydrogen atoms. For this compound, dissolved in a suitable solvent like DMSO-d₆, the following peaks are anticipated:
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Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.5-8.5 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) are dictated by the positions of the bromo, nitro, and acetic acid substituents.
-
Methylene Protons (-CH₂-) (2H): A singlet corresponding to the two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring, expected around δ 3.5-4.0 ppm.
-
Carboxylic Acid Proton (-COOH) (1H): A broad singlet at the downfield end of the spectrum (δ > 10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number and type of carbon atoms. Expected signals include:
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Carbonyl Carbon (-C=O): A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing nitro group and the bromine atom will be shifted accordingly.
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Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Table 3: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching (broad) | 2500-3300 |
| Carboxylic Acid C=O | Stretching | 1700-1725 |
| Nitro N-O | Asymmetric Stretching | 1500-1550 |
| Nitro N-O | Symmetric Stretching | 1340-1380 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-Br | Stretching | 500-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a molecular ion peak [M-H]⁻ at m/z ≈ 258.9 and 260.9, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Synthesis and Purification
The synthesis of substituted phenylacetic acids can be achieved through various established methods.[2] A common and reliable strategy involves the hydrolysis of a corresponding benzyl cyanide intermediate. This approach is favored for its high yields and the relative accessibility of starting materials.
Recommended Synthetic Protocol
This protocol outlines a plausible two-step synthesis starting from 2-bromo-5-nitrotoluene. The causality behind this choice lies in the activation of the benzylic position for subsequent reactions.
Step 1: Synthesis of 2-bromo-5-nitrobenzyl cyanide
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Benzylic Bromination: To a solution of 2-bromo-5-nitrotoluene in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[3]
-
Reaction: Reflux the mixture under inert atmosphere until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The benzylic methyl group is selectively brominated due to the stability of the resulting benzyl radical.
-
Work-up: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 2-bromo-5-nitrobenzyl bromide.
-
Cyanation: Dissolve the crude benzyl bromide in a polar aprotic solvent like acetonitrile. Add potassium cyanide (KCN) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6) to facilitate the nucleophilic substitution.[3]
-
Reaction: Heat the mixture to reflux and monitor by TLC. The bromide is displaced by the cyanide nucleophile to form the benzyl cyanide.
-
Isolation: After cooling, perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzyl cyanide.
Step 2: Hydrolysis to 2-(5-Bromo-2-nitrophenyl)acetic acid
-
Hydrolysis: The crude 2-bromo-5-nitrobenzyl cyanide is subjected to hydrolysis under either strong acidic or basic conditions.[4] For acidic hydrolysis, refluxing in a mixture of concentrated hydrochloric or sulfuric acid and water is effective.
-
Reaction: The reaction proceeds until the nitrile is fully converted to the carboxylic acid.
-
Isolation: Cool the reaction mixture. The product, being a solid, will often precipitate from the acidic solution.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 2-(5-Bromo-2-nitrophenyl)acetic acid.
Synthesis and Validation Workflow
Caption: Reactivity map illustrating the synthetic potential of the three key functional groups.
Applications in Medicinal Chemistry and Drug Development
Intermediates like 2-(5-Bromo-2-nitrophenyl)acetic acid are not intended to be drugs themselves but are critical starting points for the synthesis of APIs. Aromatic nitro compounds are integral to the synthesis of many drugs and bioactive molecules. [5]
-
Scaffold for Library Synthesis: By leveraging the three reactive handles, combinatorial libraries can be efficiently synthesized. For example, one could first perform a Suzuki coupling at the bromide position with a library of boronic acids, then reduce the nitro group and acylate the resulting aniline with a library of acid chlorides, and finally couple the carboxylic acid with a library of amines. This systematic approach is a powerful engine for lead discovery.
-
Precursor to Heterocyclic Cores: Many important drug classes are based on heterocyclic scaffolds. The transformation of this compound via nitro reduction followed by intramolecular cyclization (or intermolecular reaction followed by cyclization) is a key strategy for accessing these valuable cores. [6]
-
Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then elaborated or linked together to produce a high-affinity lead. This compound and its simple derivatives are ideal candidates for a fragment library due to their size and rich chemical functionality for subsequent optimization.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The available data indicates that this compound should be handled with care.
Table 4: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][7][8] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7][9] |
Handling:
-
Use in a well-ventilated area or a chemical fume hood. [7][9]* Avoid formation and inhalation of dust. [8]* Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. [8]* Wash hands thoroughly after handling. [9] Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [1][10]* Keep away from incompatible materials such as strong oxidizing agents and strong bases. [7] Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]
Conclusion
2-(5-Bromo-2-nitrophenyl)acetic acid is a highly valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug development. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity profile, as outlined in this guide, empowers scientists to strategically incorporate this building block into their research programs, accelerating the discovery of new therapeutic agents.
References
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
-
MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
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